4-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine
Description
Historical Context of Heterocyclic Ring Systems in Medicinal Chemistry
Heterocyclic compounds have been central to drug discovery since the early 19th century. The isolation of alloxan from uric acid by Brugnatelli in 1818 marked one of the first documented heterocycles, while Dobereiner’s synthesis of furfural in 1832 demonstrated the feasibility of deriving heterocyclic structures from natural precursors. By the mid-20th century, Chargaff’s elucidation of purines and pyrimidines as genetic building blocks underscored the biological indispensability of nitrogen-containing heterocycles. These milestones laid the groundwork for modern applications, with over 59% of FDA-approved drugs now incorporating nitrogen heterocycles. The morpholine ring, first synthesized in the late 19th century, gained prominence for its ability to improve solubility and bioavailability in drug candidates. Similarly, 1,3,4-oxadiazoles emerged as versatile scaffolds due to their metabolic stability and hydrogen-bonding capacity.
Significance of 1,3,4-Oxadiazole-Morpholine Hybrid Compounds
The fusion of 1,3,4-oxadiazole and morpholine moieties capitalizes on complementary pharmacological attributes. Morpholine’s saturated six-membered ring (containing one nitrogen and one oxygen atom) enhances water solubility and membrane permeability, while the 1,3,4-oxadiazole core (a five-membered ring with two nitrogen and one oxygen atom) confers rigidity and π-stacking capabilities. Hybrid derivatives, such as this compound, exhibit enhanced target selectivity compared to parent compounds. For instance, oxadiazole-morpholine hybrids have demonstrated potent inhibition of tumor angiogenesis by suppressing microvessel density (MVD) in Dalton’s Lymphoma Ascites models. The chlorothienyl substituent further augments bioactivity by introducing electrophilic sites for covalent interactions with cysteine residues in target proteins.
Structural Overview and Component Analysis
The molecular architecture of this compound comprises four distinct regions:
This modular design enables precise tuning of electronic and steric properties. For example, the thioacetyl linker’s flexibility allows the chlorothienyl and oxadiazole groups to adopt optimal orientations for binding anti-apoptotic Bcl-2 proteins.
Research Objectives and Significance
Current research on this compound focuses on three objectives:
- Mechanistic Elucidation : Characterizing its proapoptotic activity via Bcl-2 inhibition and caspase activation pathways.
- Synthetic Optimization : Developing cost-effective routes using green chemistry principles (e.g., solvent-free cyclization).
- Therapeutic Expansion : Evaluating efficacy against solid tumors and drug-resistant cancers, building on its success in leukemia models.
The compound’s significance lies in its potential to address limitations of conventional chemotherapeutics, such as off-target toxicity and multidrug resistance. By selectively inducing apoptosis in malignant cells while sparing normal cells (e.g., WI-38 fibroblasts), it exemplifies the promise of rational heterocyclic design.
Properties
IUPAC Name |
2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3S2/c13-9-2-1-8(21-9)11-14-15-12(19-11)20-7-10(17)16-3-5-18-6-4-16/h1-2H,3-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHAKJLJJKEPGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.
Thienyl substitution: The thienyl group can be introduced via a halogenation reaction followed by nucleophilic substitution.
Attachment of the morpholine ring: This step involves the reaction of the oxadiazole-thienyl intermediate with morpholine under suitable conditions, often involving a base to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine can undergo various chemical reactions, including:
Oxidation: The thienyl and oxadiazole rings can be susceptible to oxidation under strong oxidizing conditions.
Reduction: The compound can be reduced at specific sites, such as the oxadiazole ring, using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thienyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced oxadiazole derivatives.
Scientific Research Applications
4-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 4-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The thienyl group may enhance binding affinity through π-π interactions or hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
5-(5-Chlorothien-2-yl)-1,3,4-oxadiazole: Lacks the morpholine ring, which may reduce its biological activity.
4-({[5-(5-Methylthien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine: Similar structure but with a methyl group instead of chlorine, potentially altering its reactivity and interactions.
Uniqueness
4-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine is unique due to the presence of both the morpholine ring and the chlorothienyl-substituted oxadiazole moiety. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Chemical Structure
The molecular formula of 4-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine can be summarized as follows:
| Component | Structure |
|---|---|
| Morpholine | Morpholine |
| Oxadiazole | Oxadiazole |
| Thienyl | Thienyl |
Biological Activity Overview
Research on similar compounds containing oxadiazole and morpholine rings has indicated various biological activities:
- Antimicrobial Activity : Compounds with oxadiazole structures have shown significant antimicrobial properties against various bacterial strains. For instance, derivatives of 1,3,4-oxadiazoles have been reported to exhibit activity against Mycobacterium smegmatis and other pathogens .
- Anti-inflammatory Effects : Some oxadiazole derivatives demonstrate anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory process. The presence of the morpholine moiety may enhance these effects due to its ability to interact with biological targets .
- Antitumor Properties : Certain morpholine derivatives have been studied for their potential antitumor activity. Compounds featuring similar structural motifs have been shown to inhibit cancer cell proliferation .
Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of various oxadiazole derivatives, compounds similar to this compound were tested against a range of bacteria. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MIC) in the range of 7.81 µg/mL to 62.5 µg/mL against Gram-positive and Gram-negative bacteria .
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of morpholine derivatives containing oxadiazole rings. These compounds were assessed for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The study reported significant inhibition rates, suggesting that these compounds could serve as potential anti-inflammatory agents .
While specific mechanisms for this compound remain largely unexplored, insights can be drawn from related compounds:
- Enzyme Inhibition : Many oxadiazole derivatives act by inhibiting enzymes such as COX or squalene synthase, leading to reduced inflammatory responses or cholesterol synthesis .
- Cellular Interaction : The morpholine ring may facilitate interactions with cellular receptors or transporters, enhancing the bioavailability and efficacy of the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
